
(2-Fenil-1,3-tiazol-4-il)metilamina dihidrocloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride is a useful research compound. Its molecular formula is C10H12Cl2N2S and its molecular weight is 263.19 g/mol. The purity is usually 95%.
The exact mass of the compound (2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones antimicrobianas
(a): Derivados de SulfazolLos tiazoles, incluido nuestro compuesto de interés, han demostrado actividad antimicrobiana. Sulfazol, un derivado del tiazol, exhibe potentes propiedades antibacterianas. Los investigadores han explorado modificaciones de compuestos basados en tiazol para mejorar su eficacia contra diversos patógenos .
Actividad antirretroviral
(b): RitonavirEste compuesto, que contiene un grupo tiazol, se utiliza como fármaco antirretroviral. Ritonavir inhibe las enzimas proteasas del VIH, lo que reduce la replicación viral y la progresión de la enfermedad .
Potencial antifúngico
©: AbafunginLos tiazoles se han investigado por sus propiedades antifúngicas. Abafungin, un compuesto basado en tiazol, muestra promesa en la lucha contra infecciones fúngicas .
Propiedades anticancerígenas
(d): TiazofurinaLos tiazoles desempeñan un papel en el tratamiento del cáncer. Tiazofurina, un compuesto que contiene tiazol, exhibe actividad anticancerígena al interferir con el metabolismo de los nucleótidos e inhibir el crecimiento de las células tumorales .
Otras actividades biológicas
(e): Efectos antiinflamatoriosLos tiazoles se han explorado como agentes antiinflamatorios. Por ejemplo, meloxicam, un fármaco basado en tiazol, se utiliza para controlar la inflamación .
(f): Potencial anti-AlzheimerLos investigadores están investigando los tiazoles por su papel en la enfermedad de Alzheimer. Estos compuestos pueden modular la neuroinflamación y el estrés oxidativo asociados con la condición .
(g): Propiedades antihipertensivas: Algunos derivados de tiazol exhiben efectos antihipertensivos, lo que los hace relevantes en el manejo de la presión arterial alta .
(h): Actividad antioxidanteLos tiazoles, incluido nuestro compuesto, poseen propiedades antioxidantes. Estas moléculas eliminan los radicales libres y protegen las células del daño oxidativo .
Importancia estructural en productos naturales
(i): Vitamina B y PenicilinaLos grupos tiazol son integrales en la estructura de la vitamina B1 (tiamina) y la penicilina. Su presencia contribuye a la actividad biológica de estos compuestos esenciales .
En resumen, "(2-Fenil-1,3-tiazol-4-il)metilamina dihidrocloruro" tiene un inmenso potencial en varios campos, desde aplicaciones antimicrobianas hasta el tratamiento del cáncer. Su versatilidad estructural y sus diversas actividades biológicas lo convierten en un tema cautivador para la exploración científica . Si desea más detalles o tiene alguna pregunta adicional, ¡no dude en preguntar! 😊
Mecanismo De Acción
Target of Action
Thiazole derivatives have been known to interact with various biological targets, including receptor tyrosine kinases , which play crucial roles in cellular processes such as growth, differentiation, and metabolism.
Mode of Action
For instance, some thiazole compounds have been found to inhibit receptor tyrosine kinases, disrupting their signaling pathways .
Biochemical Pathways
Given the potential interaction with receptor tyrosine kinases , it can be inferred that the compound may influence pathways related to cell growth and differentiation.
Result of Action
Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities , suggesting potential therapeutic applications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness . .
Análisis Bioquímico
Biochemical Properties
(2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, allowing it to form stable complexes with enzymes and proteins . This interaction can modulate the activity of these biomolecules, leading to changes in biochemical pathways.
Cellular Effects
The effects of (2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to interact with cell surface receptors, leading to the activation or inhibition of specific signaling pathways . This can result in changes in gene expression, altering the production of proteins and other molecules essential for cellular function.
Molecular Mechanism
At the molecular level, (2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. This binding can lead to changes in the enzyme’s conformation, affecting its ability to catalyze biochemical reactions. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride vary with different dosages in animal models. At low doses, the compound can modulate biochemical pathways without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including changes in liver and kidney function . These threshold effects highlight the importance of determining the appropriate dosage for specific applications to minimize adverse effects.
Metabolic Pathways
(2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound can modulate the activity of enzymes involved in carbohydrate and lipid metabolism, leading to changes in the production and utilization of these metabolites . This interaction can have significant effects on cellular energy balance and overall metabolic function.
Transport and Distribution
The transport and distribution of (2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride within cells and tissues are critical for its activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s ability to reach its target sites and exert its biochemical effects. Additionally, the compound’s distribution within tissues can influence its overall activity and toxicity .
Subcellular Localization
The subcellular localization of (2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride is essential for its function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . This localization can influence the compound’s activity by allowing it to interact with specific biomolecules within these compartments. For example, the compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression .
Propiedades
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.2ClH/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8;;/h1-5,7H,6,11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJKGDUNHSXLGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



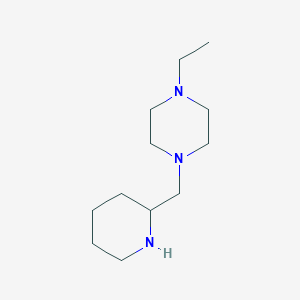
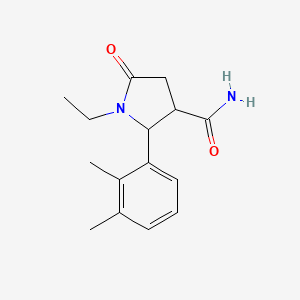
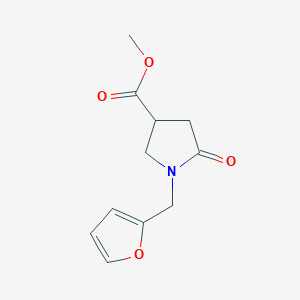
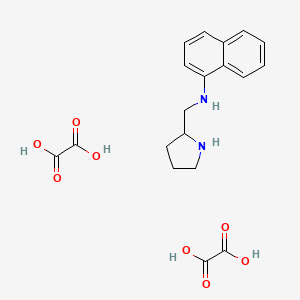


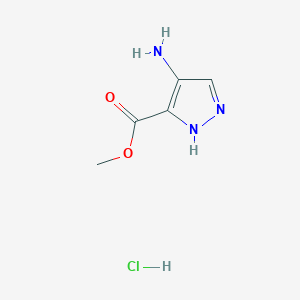
![5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356368.png)
![5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356369.png)
![5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356370.png)

